(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH structure
(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH structure
An In-Depth Technical Guide to (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH for Advanced Peptide Synthesis and Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH, a crucial building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural significance, stereochemistry, synthesis, and application, with a focus on the underlying scientific principles that guide its use in modern peptide science.
Introduction: The Strategic Value of β-Amino Acids
In the landscape of therapeutic peptide development, native α-amino acids often present limitations, primarily their susceptibility to enzymatic degradation. This has propelled the exploration of unnatural amino acids to enhance the pharmacokinetic profiles of peptide-based drug candidates. β-amino acids, and specifically their derivatives like β-methyl-phenylalanine, are of paramount interest.[1][2] These structures introduce a critical change in the peptide backbone, rendering them more resistant to proteases while allowing them to be recognized by biological systems.[1][2]
(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a protected, racemic mixture of a specific diastereomer of β-methyl-phenylalanine. The methyl group on the β-carbon introduces an additional chiral center and provides conformational constraint, which can be exploited to fine-tune the structure and activity of a peptide. The N-terminal Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.[3][4]
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 321524-79-2 | [5] |
| Molecular Formula | C₂₅H₂₃NO₄ | [5] |
| Molecular Weight | 401.45 g/mol | [5] |
| Synonym | Fmoc-erythro-beta-phenylserine | [6] |
Unpacking the Stereochemistry: (2R,3R) and (2S,3S) Enantiomers
The nomenclature "(2R,3R)/(2S,3S)" specifies a racemic mixture of the erythro diastereomer of Fmoc-β-methyl-phenylalanine. The molecule has two chiral centers, at the C2 (α-carbon) and C3 (β-carbon) positions.
-
(2R,3R)-Fmoc-β-methyl-Phe-OH : One enantiomer.
-
(2S,3S)-Fmoc-β-methyl-Phe-OH : The corresponding enantiomer.
The term "DL" in the name indicates that it is a racemic mixture of these two enantiomers. This is distinct from the threo diastereomers, which would be (2R,3S) and (2S,3R). The precise stereochemistry is critical as it dictates the three-dimensional orientation of the side chains and backbone, ultimately influencing the biological activity of the final peptide.
Caption: 2D structures of the (2R,3R) and (2S,3S) enantiomers.
The Role of the Fmoc Protecting Group in SPPS
The Fluorenylmethoxycarbonyl (Fmoc) group is the lynchpin of the most common strategy for solid-phase peptide synthesis (SPPS).[7] Its utility stems from its unique chemical liability: it is stable to the acidic conditions used to cleave final peptides from the resin and remove side-chain protecting groups, but it is readily removed by a mild base, typically a solution of piperidine in DMF.[4][8] This "orthogonal" protection scheme is fundamental to the successful stepwise synthesis of peptides.[8]
The process involves a repeated cycle of deprotection and coupling.
Caption: The core workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Synthesis and Purification Strategies
The generation of enantiomerically pure Fmoc-β-methyl-phenylalanine derivatives is a multi-step process that requires careful control over reaction conditions. The topic compound is a racemic mixture, which is often synthesized first, followed by chiral separation.
Workflow Overview
Caption: General workflow from starting materials to separated enantiomers.
Protocol 1: Synthesis of N-acetyl-DL-β-phenylalanine (Illustrative Precursor)
This protocol illustrates a common method for synthesizing the β-amino acid core structure.
-
Reaction Setup : In a high-pressure reactor, combine phenylacetaldehyde, acetamide, and an inert solvent (e.g., ethyl acetate).[9]
-
Catalyst Addition : Introduce a catalyst system, such as dicobalt octacarbonyl combined with a rhodium co-catalyst like hydridocarbonyl tris(triphenylphosphine)rhodium(I).[9]
-
Reaction Conditions : Pressurize the reactor with synthesis gas (a mixture of CO and H₂) to 800-2300 psi and heat to 80-120°C for several hours.[9]
-
Work-up and Isolation : After cooling and depressurizing, the product, N-acetyl-β-phenylalanine, can be isolated and purified using standard techniques like crystallization or chromatography.
-
Deacetylation : The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the free amino acid, which is then ready for Fmoc protection.
-
Scientific Rationale : This amidocarbonylation reaction is an efficient method for constructing the β-amino acid scaffold.[9] The cobalt catalyst is crucial for the carbonylation step, while the rhodium co-catalyst can improve reaction rates and selectivity. The use of synthesis gas provides the necessary carbon monoxide and hydrogen for the reaction.
Protocol 2: Fmoc-Protection of the Amino Acid
This is a standard procedure to attach the Fmoc group to the free amine of the synthesized β-methyl-phenylalanine.
-
Dissolution : Dissolve the DL-β-methyl-phenylalanine in an aqueous solution of a mild base, such as 1M sodium carbonate, mixed with an organic solvent like dioxane (1:1 ratio) and cool to 0°C.[10]
-
Fmoc Reagent Addition : Add Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the solution. Allow the reaction to warm to room temperature and stir for several hours.[10]
-
Precipitation : Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~5-6. The Fmoc-protected amino acid will precipitate out of the solution.[10]
-
Isolation and Purification : Filter the suspension and wash the solid residue with water and a non-polar solvent like hexanes to remove impurities.[10] Dry the product under vacuum. Further purification can be achieved by recrystallization, often from a solvent like toluene.[11]
-
Scientific Rationale : The reaction is performed under basic conditions to deprotonate the amino group, making it a more effective nucleophile to attack the electrophilic carbonyl carbon of the Fmoc reagent. Acidification protonates the carboxylate, rendering the final product less soluble in water and allowing for easy isolation via precipitation.
Protocol 3: Chiral Separation of Enantiomers
Since the topic compound is a racemic mixture, separating the individual (2R,3R) and (2S,3S) enantiomers is often required for specific biological applications.
-
Method Selection : Preparative Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice for this separation.[12][13]
-
Column : A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as Daicel Chiralpak AD-H or similar, are highly effective for this class of compounds.[12]
-
Mobile Phase (SFC) : A typical mobile phase for SFC would be supercritical CO₂ modified with a polar organic solvent like methanol or ethanol, often containing a small amount of an additive like diethylamine to improve peak shape.
-
Mobile Phase (HPLC) : For HPLC, a normal-phase eluent system (e.g., hexane/isopropanol) is commonly used with polysaccharide-based CSPs.
-
Injection and Detection : The racemic mixture is dissolved in a suitable solvent and injected onto the column. Stacked injections can be used in preparative SFC to maximize throughput.[12] The separated enantiomers are detected using a UV detector.
-
Fraction Collection : The two separated enantiomeric peaks are collected in separate fractions. The solvent is then removed by evaporation to yield the pure, isolated enantiomers.
-
Scientific Rationale : Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[14] The different stabilities of these complexes lead to different retention times, allowing for their separation.[14] SFC is often preferred for preparative scale as it is faster, uses less organic solvent, and simplifies product recovery.
Applications in Drug Discovery and Peptide Chemistry
The incorporation of Fmoc-(2R,3R)-β-methyl-Phe-OH or its (2S,3S) counterpart into a peptide sequence can confer significant advantages:
-
Enhanced Proteolytic Stability : The altered backbone structure sterically hinders the approach of proteases, increasing the peptide's half-life in vivo.[1][2]
-
Conformational Constraint : The β-methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor binding affinity and selectivity.
-
Peptidomimetic Design : These building blocks are essential in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1]
-
Specialized Applications : Modified amino acids are used in bioconjugation to attach peptides to other molecules and in protein engineering to create proteins with novel functions or enhanced stability.[7]
Conclusion
(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is more than just a protected amino acid; it is a strategic tool for overcoming the inherent limitations of natural peptides in drug development. A thorough understanding of its stereochemistry, the function of the Fmoc group, and the protocols for its synthesis and separation is essential for any researcher aiming to design next-generation peptide therapeutics. The ability to precisely control the stereochemistry at both the α- and β-carbons provides a powerful method for modulating the biological activity and pharmacokinetic properties of novel drug candidates.
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An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. The Royal Society of Chemistry. [Link]
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Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
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